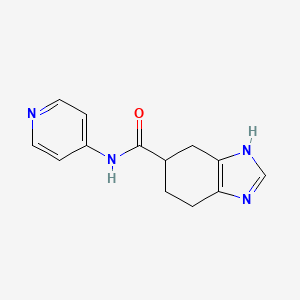

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-pyridin-4-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c18-13(17-10-3-5-14-6-4-10)9-1-2-11-12(7-9)16-8-15-11/h3-6,8-9H,1-2,7H2,(H,15,16)(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDGZWSZFZNCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NC3=CC=NC=C3)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of a pyridine derivative with a benzodiazole precursor. One common method involves the use of a coupling reaction between 4-aminopyridine and a benzodiazole carboxylic acid derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Studies have shown that compounds similar to N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide exhibit anticancer properties. For instance, derivatives of benzodiazole have been investigated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. A notable study demonstrated that such compounds could selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic index for cancer treatment .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. These properties make it a candidate for treating chronic inflammatory diseases .

Central Nervous System Effects

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has shown potential in neuropharmacology. Its structure suggests it may interact with neurotransmitter systems involved in mood regulation and cognition. Preliminary studies have indicated its efficacy in models of anxiety and depression, possibly through modulation of serotonin receptors .

Case Study: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives and tested their anticancer activity against multiple cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells. The study concluded that structural modifications could enhance potency and selectivity .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation when treated with the compound compared to control groups .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Benzodiazole Carboxamide Family

Substituent Variations

Key Observations :

- Morpholine-containing analogs (e.g., BK80989) exhibit higher solubility, making them preferable for pharmacokinetic optimization .

Pyrazole and Imidazole Derivatives

Compounds such as 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 2) and imidazopiperidines () share functional similarities:

Key Differences :

- Ring size : The tetrahydro ring in the target compound may confer greater conformational adaptability compared to rigid pyrazole derivatives .

Functional Group Impact on Bioactivity

- Pyridin-4-yl vs. Phenyl Groups : Pyridinyl substituents (target compound) improve water solubility and enable coordination with metal ions in enzyme active sites, unlike purely hydrophobic phenyl groups (e.g., , Compound 7) .

- Carboxamide vs.

Patent and Industrial Relevance

Azoamidine compounds in (e.g., 2,2’-azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]) share the tetrahydro-diazepine motif but serve as radical initiators rather than therapeutic agents. This highlights the versatility of tetrahydro-heterocycles in diverse applications .

Biologische Aktivität

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide features a unique combination of a pyridine ring and a tetrahydrobenzodiazole moiety. This structural configuration contributes to its distinct biological properties.

| Property | Value |

|---|---|

| IUPAC Name | N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |

| Molecular Formula | C12H14N4O |

| Molecular Weight | 230.27 g/mol |

| CAS Number | 1797622-96-8 |

The biological activity of N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to alterations in cellular pathways and physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- Mycobacterium tuberculosis : Research indicates that derivatives similar to N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide exhibit inhibitory effects on Mycobacterium tuberculosis by disrupting its metabolic pathways .

- Antiviral Properties : Compounds with structural similarities have shown activity against viral infections such as H5N1 and SARS-CoV-2 .

Anticancer Activity

The compound has been evaluated for its anticancer potential in various studies:

- In vitro Studies : N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide demonstrated cytotoxic effects against several human cancer cell lines including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. The IC50 values for these activities were reported in the range of 0.99 µM to 4.1 µM .

- Mechanisms of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting microtubule organization .

Case Studies

Several studies have specifically investigated the biological effects of this compound:

Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), HeLa (cervical).

- Method : MTT assay was utilized to determine cell viability.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.99 | Induction of apoptosis |

| A549 | 4.1 | Microtubule disruption |

| HeLa | 2.5 | Caspase activation |

Study 2: Antimicrobial Efficacy

Research focusing on antimicrobial properties revealed:

- Pathogens Tested : Mycobacterium tuberculosis and others.

The compound showed significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.